

# Application of Aminomethyltrioxsalen Hydrochloride in SPLASH Sequencing: A Guide for Researchers

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## Compound of Interest

Compound Name: *Aminomethyltrioxsalen hydrochloride*

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For researchers, scientists, and drug development professionals, understanding the intricate network of RNA-RNA interactions within a cell is paramount for elucidating gene regulation, disease mechanisms, and identifying novel therapeutic targets. Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids (SPLASH) is a powerful high-throughput technique for the in vivo mapping of RNA interactomes. A key reagent in this methodology is **Aminomethyltrioxsalen hydrochloride** (AMT), a psoralen derivative that covalently crosslinks interacting RNA strands, effectively "freezing" these interactions for subsequent identification by sequencing.

This document provides detailed application notes and protocols for the use of **Aminomethyltrioxsalen hydrochloride** and its derivatives in SPLASH sequencing.

## Principle of SPLASH Sequencing

SPLASH allows for the genome-wide, unbiased capture of both intramolecular and intermolecular RNA-RNA interactions within living cells.<sup>[1][2]</sup> The core principle involves three key steps:

- In vivo crosslinking: Cells are treated with a psoralen derivative, such as **Aminomethyltrioxsalen hydrochloride** or a biotinylated psoralen, which intercalates into double-stranded RNA regions.<sup>[3][4]</sup> Upon irradiation with long-wavelength UV light (365 nm),

the psoralen forms covalent crosslinks between adjacent pyrimidine bases (primarily uridines) on the interacting RNA strands.[3][5][6]

- Proximity ligation: The crosslinked RNA is then extracted and fragmented. The RNA fragments that are held in close proximity by the psoralen crosslink are then ligated together to form a single chimeric RNA molecule.
- High-throughput sequencing and analysis: The ligated chimeric RNAs are reverse-transcribed, amplified, and subjected to high-throughput sequencing. The resulting sequencing reads are then bioinformatically processed to identify the two interacting RNA fragments, thus revealing the RNA-RNA interaction partners.[1]

The use of biotinylated psoralen derivatives has been shown to increase the sensitivity of the method and allows for the enrichment of crosslinked RNA fragments using streptavidin beads.[5]

## Application Notes

**Aminomethyltrioxsalen hydrochloride** and its derivatives are crucial for the success of the SPLASH protocol. Here are key considerations for their application:

- Choice of Psoralen Derivative: While **Aminomethyltrioxsalen hydrochloride** is effective, biotinylated psoralen derivatives are often preferred for their ability to facilitate the enrichment of crosslinked RNAs, thereby reducing background noise and increasing the signal of true interactions.[5] However, it's important to note that biotinylated psoralen may have lower cell permeability than AMT.[1]
- Crosslinking Efficiency: The efficiency of psoralen crosslinking can be influenced by several factors, including the concentration of the psoralen derivative, the duration and intensity of UV irradiation, and the accessibility of the RNA-RNA duplexes. Optimization of these parameters is critical for each experimental system.
- Sequence Bias: Psoralen crosslinking preferentially occurs at uridine residues.[1] This inherent bias means that RNA interactions in U-poor regions may be underrepresented in the final dataset. It is important to consider this limitation when interpreting the results.

- **Data Analysis:** The computational pipeline for analyzing SPLASH data is a critical component of the workflow. It involves mapping the chimeric sequencing reads to a reference transcriptome to identify the interacting RNA molecules.[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for performing a SPLASH experiment. These should be optimized for the specific cell type and experimental goals.

### Protocol 1: In Vivo Crosslinking of RNA in Adherent Mammalian Cells

Materials:

- Adherent mammalian cells (e.g., HeLa cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **Aminomethyltrioxsalen hydrochloride (AMT)** solution (e.g., 10 mg/mL in DMSO) or Biotinylated Psoralen
- Long-wavelength UV lamp (365 nm)

Procedure:

- Culture adherent cells to 80-90% confluency in a suitable culture dish.
- Aspirate the culture medium and wash the cells once with pre-warmed PBS.
- Add pre-warmed PBS containing the desired final concentration of AMT or biotinylated psoralen to the cells. Incubate for 10 minutes at 37°C to allow for cell uptake.
- Place the culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined time and intensity. The optimal irradiation time and energy should be determined empirically.

- After irradiation, aspirate the crosslinking solution and wash the cells twice with ice-cold PBS.
- The crosslinked cells are now ready for RNA extraction.

## Protocol 2: RNA Extraction, Fragmentation, and Ligation

Materials:

- RNA extraction kit (e.g., TRIzol)
- DNase I
- RNA fragmentation buffer
- Streptavidin beads (for biotinylated psoralen)
- T4 RNA ligase
- RNase inhibitors

Procedure:

- Extract total RNA from the crosslinked cells using a standard RNA extraction protocol.
- Treat the extracted RNA with DNase I to remove any contaminating DNA.
- Fragment the RNA to the desired size range (e.g., 100-500 nucleotides) using RNA fragmentation buffer or enzymatic methods.
- For biotinylated psoralen: Enrich for crosslinked RNA fragments by incubating the fragmented RNA with streptavidin beads. Wash the beads extensively to remove non-crosslinked RNA.
- Perform proximity ligation on the fragmented (and enriched) RNA using T4 RNA ligase. This step ligates the two ends of the crosslinked RNA fragments together.
- Reverse the psoralen crosslinks by irradiating the ligated RNA with short-wavelength UV light (254 nm).[4]

## Protocol 3: Library Preparation and Sequencing

Materials:

- Reverse transcriptase
- PCR amplification reagents
- DNA library preparation kit for high-throughput sequencing
- High-throughput sequencer

Procedure:

- Reverse transcribe the ligated RNA into cDNA.
- Amplify the cDNA by PCR using primers specific to the adapter sequences ligated during library preparation.
- Prepare a sequencing library from the amplified cDNA using a commercial kit.
- Perform high-throughput sequencing of the library.

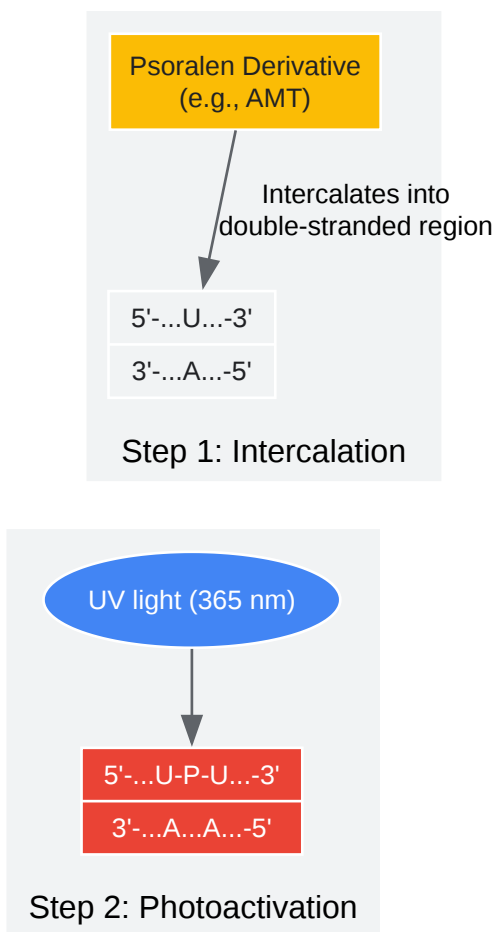
## Quantitative Data Summary

The SPLASH technique generates large datasets of RNA-RNA interactions. The following table provides a conceptual summary of the types of quantitative data that can be obtained and compared across different experimental conditions.

Data Metric	Description	Example Application
Number of Identified Interactions	Total count of unique intramolecular and intermolecular RNA-RNA interactions.	Comparing the complexity of the RNA interactome between different cell types or disease states.
Interaction Strength/Frequency	The number of sequencing reads supporting a specific RNA-RNA interaction, often normalized to the expression levels of the interacting RNAs.	Identifying high-confidence and potentially functionally important interactions.
Class of Interacting RNAs	Categorization of interacting RNAs (e.g., mRNA-mRNA, mRNA-lncRNA, snoRNA-rRNA).	Understanding the predominant types of RNA interactions in a given cellular context.
Differential Interactions	Statistically significant changes in the frequency of specific RNA-RNA interactions between different experimental conditions.	Identifying dynamic RNA interactions that are remodeled in response to stimuli or during disease progression.

## Visualizing SPLASH Workflows and Concepts

### Mechanism of Psoralen Crosslinking

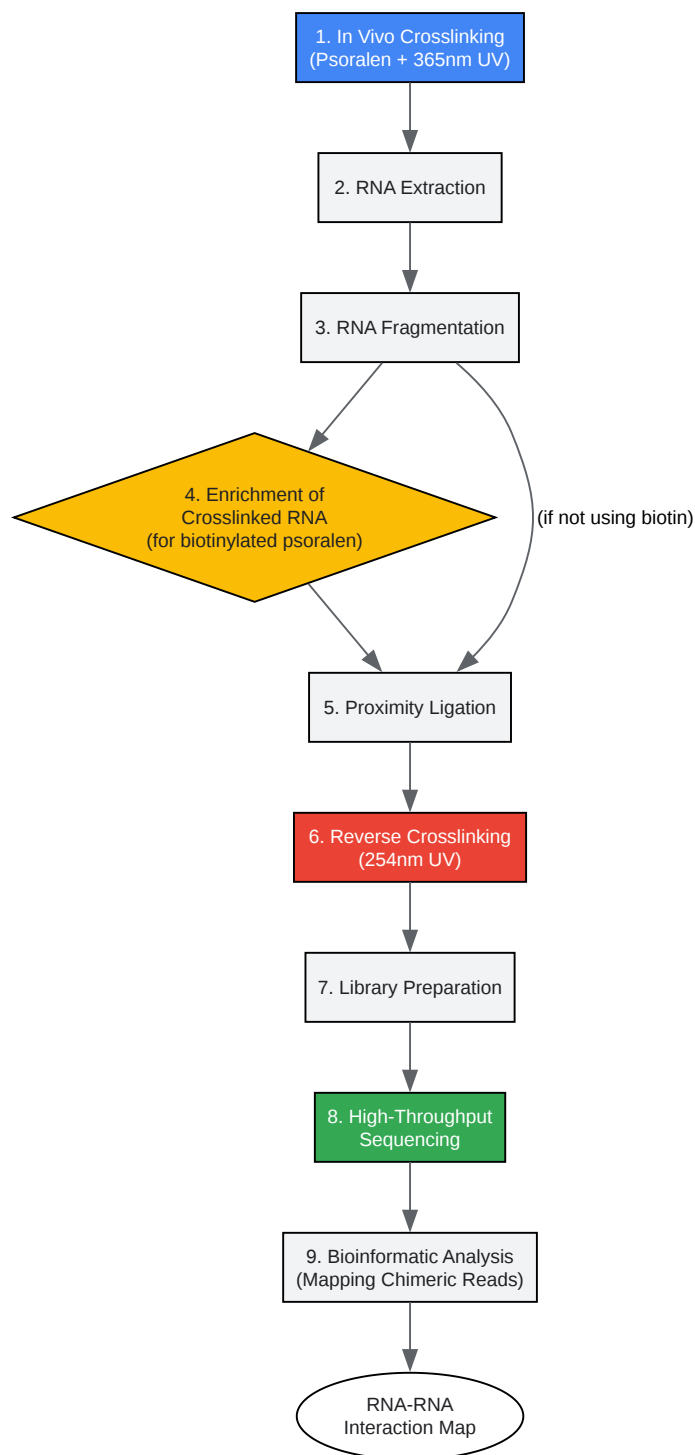


Mechanism of Psoralen-Mediated RNA Crosslinking

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Caption: Psoralen intercalates into an RNA duplex and forms a covalent crosslink upon UV irradiation.

## Experimental Workflow of SPLASH Sequencing



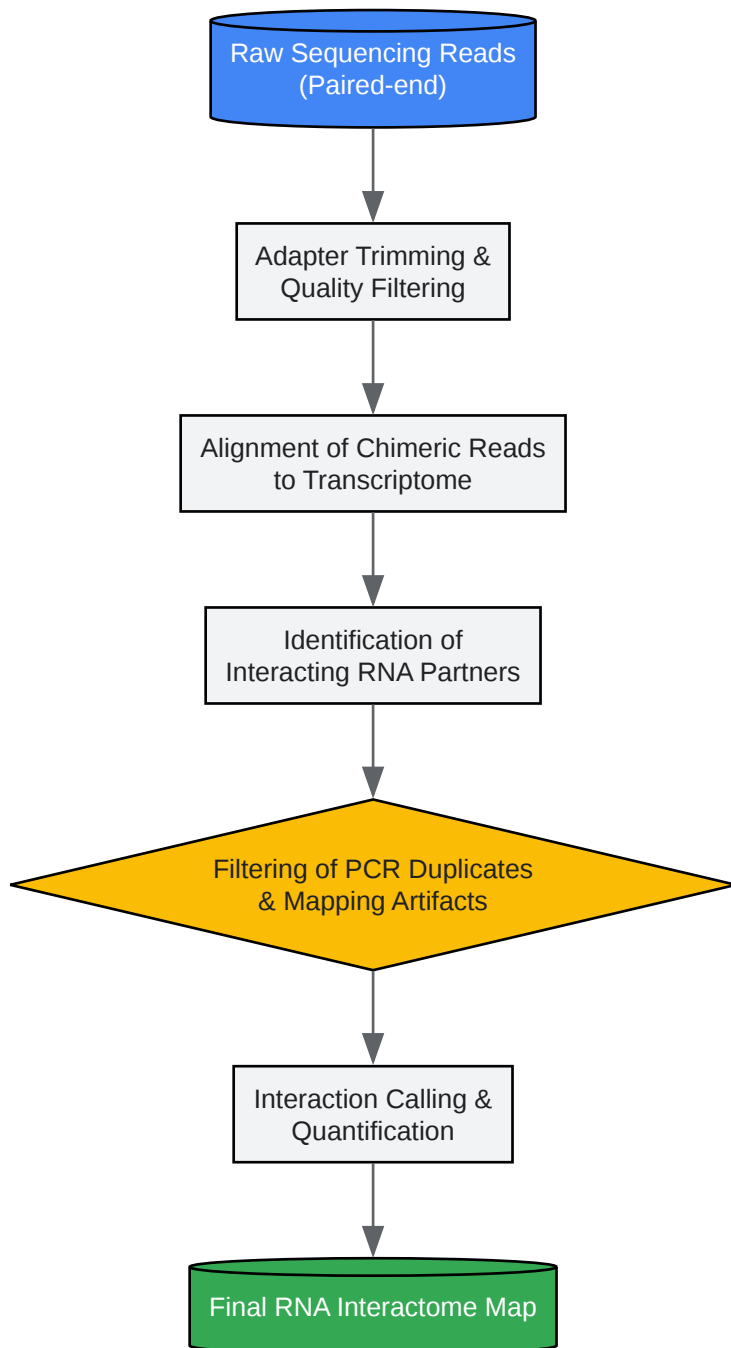
Experimental Workflow of SPLASH Sequencing

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Caption: Overview of the key steps in the SPLASH sequencing experimental protocol.



## Logical Relationship in SPLASH Data Analysis



Logical Flow of SPLASH Data Analysis

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Caption: Bioinformatic pipeline for processing SPLASH sequencing data to identify RNA interactions.

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